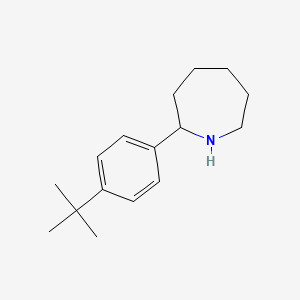
2-(4-Tert-butylphenyl)azepane
Overview
Description
“2-(4-Tert-butylphenyl)azepane” is an azepane derivative. It has a molecular formula of C16H25N . This compound has gained significant attention in the scientific community due to its promising properties that can be used in various fields of research and industry.
Synthesis Analysis
While there isn’t specific information available on the synthesis of “this compound”, azepine derivatives are generally synthesized through recyclization of small and medium carbo-, oxa- or azacyclanes, as well as multicomponent heterocyclization reactions .Molecular Structure Analysis
The molecular structure of “this compound” consists of a seven-membered azepane ring attached to a phenyl ring substituted with a tert-butyl group . The average mass of this compound is 231.376 Da .Scientific Research Applications
1. Chemical Synthesis and Modification
- Lithiation–Substitution of N-Boc-2-phenylazepane : Research on 2,2-disubstituted azepanes, including N-tert-butoxy(N-Boc)-2-phenylazepane, demonstrates their utility in chemical synthesis. By treating these compounds with butyllithium and electrophiles, various substituted products can be obtained. This process is important for the synthesis of cyclic carbamates and other complex organic structures (Aeyad, Williams, Meijer, & Coldham, 2017).
2. Pharmaceutical Research
- Azepane-Based Drug Discovery : Azepane-based motifs, including compounds like 2-(4-Tert-butylphenyl)azepane, are of significant interest in pharmaceutical research. These compounds show diverse pharmacological properties and are used in the development of new therapeutic agents, particularly in the treatment of cancer, Alzheimer's disease, and as antimicrobial agents (Zha, Rakesh, Manukumar, Shantharam, & Long, 2019).
3. Materials Science
- Polymer Synthesis : Research involving compounds like this compound contributes to advancements in materials science, particularly in the synthesis of polymers. These compounds serve as blocking group/initiators in the synthesis of polyrotaxanes via radical polymerizations, demonstrating their utility in creating complex polymer structures (Lee, Engen, & Gibson, 1997).
4. Spectroscopy and Photochemistry
- Spectroscopy Studies : Compounds like this compound are also important in spectroscopy research. Studies involving these compounds help in understanding the behavior of azepines and their derivatives under various conditions, which is crucial for the development of new materials and drugs (Yue-xian, 2009).
5. Organic Chemistry and Catalysis
- Catalysis Research : The study of this compound and related compounds has implications in catalysis, particularly in reactions involving heterocycles. These studies enhance understanding of catalytic processes, contributing to the development of more efficient and selective catalytic systems (Lewis, Berman, Bergman, & Ellman, 2008).
Future Directions
While specific future directions for “2-(4-Tert-butylphenyl)azepane” are not available, azepane derivatives, in general, have been gaining attention in various fields of research and industry. Further investigation and exploration of azepane derivatives could contribute to their potential applications in these areas .
Properties
IUPAC Name |
2-(4-tert-butylphenyl)azepane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N/c1-16(2,3)14-10-8-13(9-11-14)15-7-5-4-6-12-17-15/h8-11,15,17H,4-7,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAWDVBKVSNHTBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2CCCCCN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


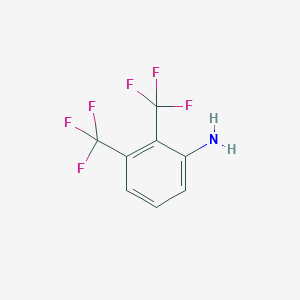

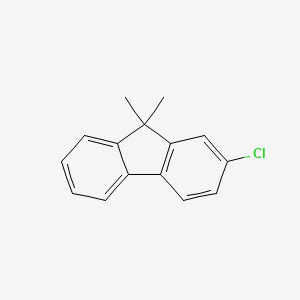

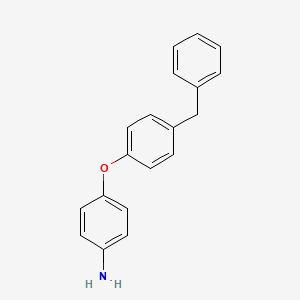
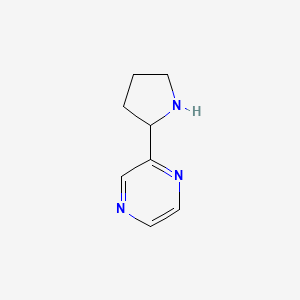
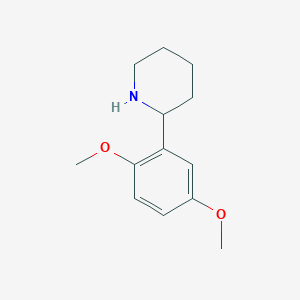
![2-[(4-Methoxyphenoxy)methyl]piperidine](/img/structure/B3133104.png)
![2-[3-(Trifluoromethyl)phenyl]azepane](/img/structure/B3133119.png)

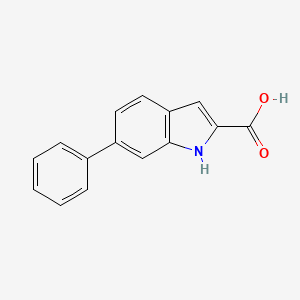
![2-[[5-(Naphthalen-1-yloxymethyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B3133141.png)
![3-nitro-N-[4-(1H-pyrrol-1-yl)phenyl]benzenecarboxamide](/img/structure/B3133146.png)
![[(6-Methyl-2,3-dihydrothiochromen-4-ylidene)amino] benzenesulfonate](/img/structure/B3133153.png)
